molecular formula C10H8FNO B3059628 6-Fluoro-7-methoxyisoquinoline CAS No. 1036711-00-8

6-Fluoro-7-methoxyisoquinoline

Cat. No.: B3059628
CAS No.: 1036711-00-8
M. Wt: 177.17
InChI Key: UKSBEGUPFICXCI-UHFFFAOYSA-N
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Description

6-Fluoro-7-methoxyisoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids.

Biochemical Analysis

Biochemical Properties

Cellular Effects

. They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 6-Fluoro-7-methoxy-isoquinoline on these processes are not currently known.

Molecular Mechanism

Metabolic Pathways

The metabolic pathways that 6-Fluoro-7-methoxy-isoquinoline is involved in, including any enzymes or cofactors that it interacts with, are not well-documented. Isoquinoline alkaloid biosynthesis is at the forefront of metabolic engineering and the synthetic biological reconstitution of pathways .

Preparation Methods

The synthesis of 6-Fluoro-7-methoxyisoquinoline can be achieved through several synthetic routes. One common method involves the direct introduction of a fluorine atom onto the isoquinoline ring. This can be done using reagents such as Selectfluor® in acetonitrile, which facilitates the fluorination process . Another approach involves the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.

Chemical Reactions Analysis

6-Fluoro-7-methoxyisoquinoline undergoes various chemical reactions, including:

Scientific Research Applications

6-Fluoro-7-methoxyisoquinoline has garnered significant attention in various fields of research due to its unique properties:

Comparison with Similar Compounds

6-Fluoro-7-methoxyisoquinoline can be compared with other fluorinated isoquinolines, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-fluoro-7-methoxyisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-13-10-5-8-6-12-3-2-7(8)4-9(10)11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSBEGUPFICXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CN=CC2=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50731413
Record name 6-Fluoro-7-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036711-00-8
Record name 6-Fluoro-7-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Starting from 3-methoxy-4-fluoro-benzaldehyde, the title compound was prepared by the same reaction sequence as 6-fluoro-isoquinoline (5). Rt=0.70 min (Method #4). Detected mass: 178.1 (M+H+).
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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